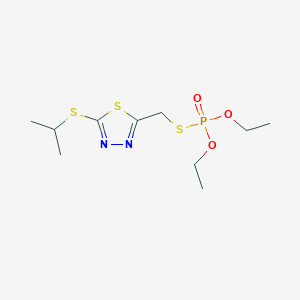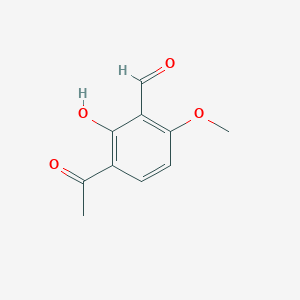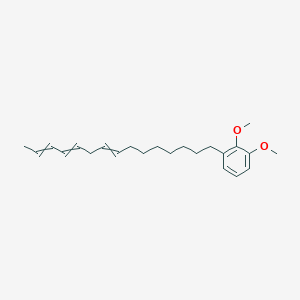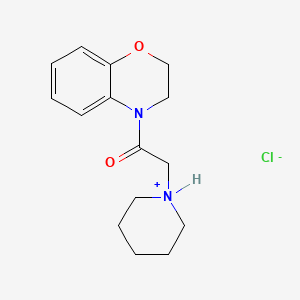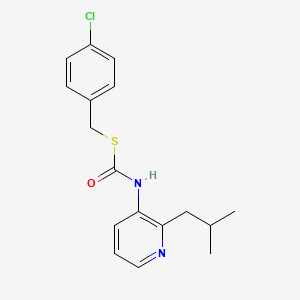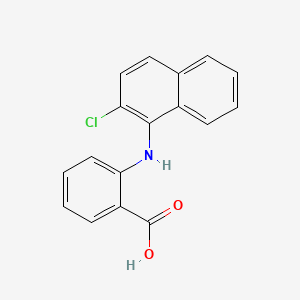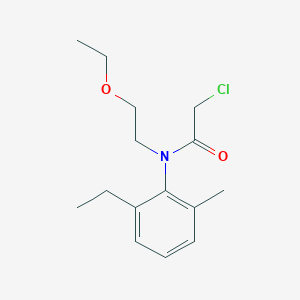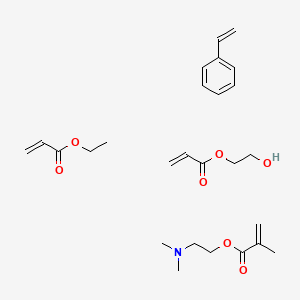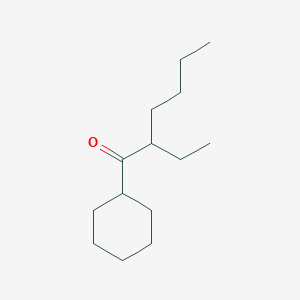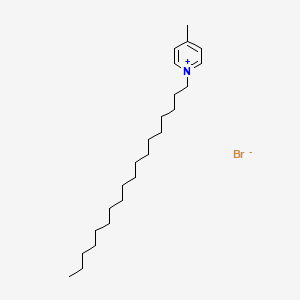
4-Methyl-1-octadecylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-octadecylpyridin-1-ium bromide is a quaternary ammonium compound belonging to the pyridinium family. It is a white crystalline solid with the molecular formula C24H42BrN. This compound is known for its amphiphilic nature and surfactant properties, making it useful in various scientific disciplines, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-octadecylpyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-methylpyridine with 1-bromooctadecane under reflux conditions in an appropriate solvent such as acetonitrile. The reaction is usually catalyzed by a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-octadecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as metal-free N-alkyl pyridinium salts are used under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent is commonly used.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile with bases like potassium carbonate.
Major Products
Oxidation: The major products include oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-1-octadecylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-octadecylpyridin-1-ium bromide primarily involves its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is exploited in various applications, including antimicrobial formulations and cell lysis buffers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetrimonium bromide: Another quaternary ammonium surfactant with similar properties but a shorter alkyl chain.
1-Octadecylpyridin-1-ium bromide: Lacks the methyl group at the 4-position, affecting its reactivity and surfactant properties.
Uniqueness
4-Methyl-1-octadecylpyridin-1-ium bromide is unique due to the presence of the methyl group at the 4-position, which enhances its lipophilicity and surfactant properties compared to similar compounds. This structural feature makes it more effective in applications requiring strong amphiphilic characteristics.
Propriétés
Numéro CAS |
38325-98-3 |
|---|---|
Formule moléculaire |
C24H44BrN |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
4-methyl-1-octadecylpyridin-1-ium;bromide |
InChI |
InChI=1S/C24H44N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZZIRYYZPPBWRGH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



